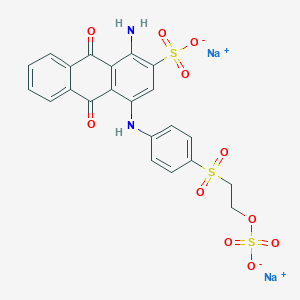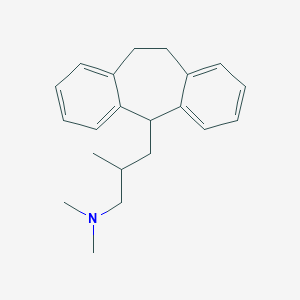
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate, also known as lucifer yellow, is a fluorescent dye widely used in scientific research for labeling cells and tissues. It was first synthesized by Karl Graupner in 1955 and has since become a popular tool in cell biology, neuroscience, and other fields.
Wirkmechanismus
Lucifer yellow works by binding to proteins and other molecules in cells and tissues, causing them to fluoresce when excited by a specific wavelength of light. The dye is taken up by cells via endocytosis or diffusion, and can be visualized using a fluorescence microscope.
Biochemische Und Physiologische Effekte
Lucifer yellow is generally considered safe for use in scientific research, with no known toxic effects on cells or tissues. However, it can affect cellular metabolism and may alter some physiological processes, such as membrane potential and ion transport.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow is its high sensitivity and specificity for labeling cells and tissues. It can be used in a wide range of experiments, including live-cell imaging, electrophysiology, and immunohistochemistry. However, it has some limitations, including its potential toxicity at high concentrations, and its limited ability to penetrate thick tissues.
Zukünftige Richtungen
There are many potential future directions for the use of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow in scientific research. Some possible areas of exploration include:
1. Developing new methods for labeling and tracking specific cell types in vivo.
2. Studying the effects of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow on cellular metabolism and physiology.
3. Combining Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow with other fluorescent dyes and imaging techniques to create more complex imaging systems.
4. Using Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow to study the dynamics of cell signaling pathways and other cellular processes.
5. Developing new applications for Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow in fields such as drug discovery and regenerative medicine.
Conclusion
Lucifer yellow is a versatile and widely used fluorescent dye in scientific research. Its ability to label cells and tissues with high sensitivity and specificity makes it a valuable tool for studying a wide range of biological processes. While there are some limitations to its use, ongoing research is exploring new ways to harness the power of this important tool in the years to come.
Synthesemethoden
Lucifer yellow can be synthesized through a multi-step process involving the reaction of anthracene-2-sulfonyl chloride with 4-(2-hydroxyethylsulfonyl)aniline, followed by the addition of sodium nitrite and reduction with sodium sulfite. The resulting product is then treated with 4-(4-aminophenylazo)benzenesulfonic acid, and the final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Lucifer yellow is commonly used in scientific research as a fluorescent tracer for labeling cells and tissues. It can be injected into living cells or tissues, where it will diffuse and bind to proteins and other molecules, allowing for visualization under a fluorescence microscope. This technique is particularly useful for studying cell morphology, connectivity, and function in vivo.
Eigenschaften
CAS-Nummer |
16102-99-1 |
|---|---|
Produktname |
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate |
Molekularformel |
C22H16N2Na2O11S3 |
Molekulargewicht |
626.5 g/mol |
IUPAC-Name |
disodium;1-amino-9,10-dioxo-4-[4-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-4-2-1-3-14(15)21(18)25)24-12-5-7-13(8-6-12)36(27,28)10-9-35-38(32,33)34;;/h1-8,11,24H,9-10,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
JALBGZPFNQMHSM-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Andere CAS-Nummern |
16102-99-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)



![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)
